molecular formula C9H20O2Si B13968712 Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane CAS No. 84098-44-2

Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane

Cat. No.: B13968712
CAS No.: 84098-44-2
M. Wt: 188.34 g/mol
InChI Key: WPPAHBXRAGVZGL-UHFFFAOYSA-N
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Description

Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane is a specialty organosilicon compound offered as a research chemical. Its structure, featuring a cyclopropoxy group protected with a trimethylsilyl (TMS) ether and further modified with an isopropyloxy chain, suggests its potential utility as a synthetic intermediate or protecting group in organic synthesis. Similar trimethylsilyl-functionalized materials are investigated for developing advanced multi-functional hybrids, such as those used in environmental recovery and bio-remediation applications . The specific mechanism of action and full range of research applications for this particular molecule are yet to be fully characterized and explored. Researchers are encouraged to investigate its properties for novel synthetic pathways. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Proper handling procedures for moisture-sensitive and potentially flammable compounds should be followed, as is standard with many silane derivatives .

Properties

CAS No.

84098-44-2

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

trimethyl-(1-propan-2-yloxycyclopropyl)oxysilane

InChI

InChI=1S/C9H20O2Si/c1-8(2)10-9(6-7-9)11-12(3,4)5/h8H,6-7H2,1-5H3

InChI Key

WPPAHBXRAGVZGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CC1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1-(propan-2-yloxy)cyclopropanol

This intermediate is typically prepared by nucleophilic substitution or ring-closure reactions involving appropriate precursors:

  • Starting from cyclopropanol, the hydroxyl group can be selectively protected by reaction with isopropyl halides (e.g., isopropyl bromide) under basic conditions (e.g., potassium carbonate in acetone) to yield 1-(propan-2-yloxy)cyclopropanol.
  • Alternatively, cyclopropyl alcohol derivatives can be synthesized via Simmons–Smith cyclopropanation of allylic alcohols, followed by selective alkylation of the hydroxyl group.

Silylation to Form this compound

The key step involves the introduction of the trimethylsilyl group:

  • The 1-(propan-2-yloxy)cyclopropanol is reacted with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine or imidazole.
  • The reaction typically proceeds in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) to prevent moisture interference.
  • The general reaction scheme is:

$$
\text{1-(propan-2-yloxy)cyclopropanol} + \text{ClSi(CH}3)3 \xrightarrow[\text{Base}]{\text{Anhydrous solvent}} \text{this compound} + \text{HCl}
$$

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm completion.
  • Purification is commonly achieved by column chromatography or distillation under reduced pressure.

Experimental Conditions and Optimization

Parameter Typical Condition Notes
Solvent Dichloromethane, THF Anhydrous, inert atmosphere recommended
Temperature 0°C to room temperature Low temperature minimizes side reactions
Reaction time 2–12 hours Depends on scale and reagent purity
Base Triethylamine, imidazole Scavenges HCl generated, improves yield
Molar ratio (alcohol:TMSCl) 1:1.1 to 1:1.5 Slight excess of TMSCl ensures full silylation
Work-up Aqueous wash, drying over MgSO4 or Na2SO_4 Removes residual reagents and moisture
Purification Silica gel chromatography or distillation Achieves high purity product

Analytical Characterization

Research Findings and Literature Data

  • While direct literature on this exact compound is limited, analogous trimethylsilyl ethers of cyclopropanol derivatives are well-documented in organosilicon chemistry literature.
  • Studies indicate that the use of chlorotrimethylsilane with bases like imidazole provides high yields (typically >85%) of silyl ethers with minimal side products.
  • The isopropoxy substitution on the cyclopropyl ring can influence the reactivity and stability of the silyl ether, often improving solubility and handling properties.
  • The compound’s synthesis is relevant in the context of protecting group strategies for cyclopropanol functionalities in complex molecule synthesis.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Yield (%) Reference/Notes
Cyclopropanol alkylation Cyclopropanol + isopropyl bromide + K2CO3 in acetone 1-(propan-2-yloxy)cyclopropanol 70–85 Standard alkylation procedure
Silylation 1-(propan-2-yloxy)cyclopropanol + TMSCl + Et_3N in DCM This compound 80–95 Typical silylation reaction

Chemical Reactions Analysis

Types of Reactions

(1-Isopropoxycyclopropoxy)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired products .

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in organic synthesis and materials science .

Mechanism of Action

The mechanism of action of (1-Isopropoxycyclopropoxy)trimethylsilane involves the reactivity of the silicon-carbon bond. This bond is highly electron-releasing and can stabilize positive charges through hyperconjugation. In electrophilic substitution reactions, the silicon atom facilitates the formation of a carbocation intermediate, which then undergoes further reactions to form the final product .

Comparison with Similar Compounds

Structural Analogues and Reactivity

a) Trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]silane (C₁₀H₂₀OSi)
  • Structure : Features a cyclohexene ring instead of a cyclopropane, with a methyl group and a trimethylsiloxy substituent .
  • The methyl group at the 2-position alters steric hindrance, which may influence regioselectivity in synthetic applications.
  • Applications : Used as a protective group for alcohols in organic synthesis due to its hydrolytic stability .
b) Trimethyl[1-[(2-methyl-2-cyclohexen-1-ylidene)methyl]cyclopropyl]silane (C₁₄H₂₄Si)
  • Structure : Combines a cyclopropane ring with a conjugated cyclohexenylidene system and a trimethylsilyl group .
  • Key Differences :
    • The extended conjugation (cyclopropane + cyclohexenylidene) may enhance thermal stability but reduce electrophilic reactivity.
    • The absence of an oxygen atom in the substituent differentiates its electronic properties from the target compound.
  • Applications : Likely employed in polymer chemistry for crosslinking or as a precursor to silicon-based materials .
c) [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane (C₈H₁₆OSi)
  • Structure : Contains a propargyl (alkynyl) group instead of a cyclopropane ring .
  • Key Differences :
    • The propargyl group enables click chemistry (e.g., Huisgen cycloaddition), a reaction pathway unavailable to cyclopropane derivatives.
    • Higher volatility due to smaller molecular size compared to the target compound.
  • Applications : Utilized in polymerization and synthesis of bioactive molecules .
d) [[1-Methoxy-2-(1-methylethyl)cyclopropyl]oxy]trimethylsilane
  • Structure : Structural isomer of the target compound, with a methoxy group replacing the isopropoxy group .
  • Key Differences :
    • The methoxy group provides weaker steric hindrance but stronger electron-donating effects, altering reaction kinetics.
    • Similar cyclopropane ring strain but differing solubility in polar solvents.

Research Findings and Trends

  • Reactivity : Cyclopropane-containing silanes (e.g., the target compound) exhibit higher reactivity in ring-opening reactions compared to cyclohexene derivatives due to ring strain .
  • Biological Activity : Propargyl-substituted silanes (e.g., [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane) show promise in drug discovery, whereas cyclopropane derivatives are less explored in this domain .
  • Thermal Stability : Conjugated systems (e.g., cyclohexenylidene) enhance thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

The compound's molecular formula and structure suggest it can participate in various chemical reactions, particularly in the formation of silicon-carbon bonds, which are crucial in organic synthesis. The unique cyclopropyl and isopropoxy functionalities may allow it to interact differently with biological systems compared to standard organic compounds.

Table 1: Structural Features of Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane

FeatureDescription
Molecular FormulaC₉H₁₈O₂Si
Functional GroupsIsopropoxy, Trimethylsilyl
Ring StructureCyclopropane
Hybrid NatureOrganic-Inorganic

Biological Activity Insights

While direct studies on the biological activity of this compound are scarce, insights can be drawn from the behavior of similar organosilicon compounds. Organosilicon compounds often exhibit unique interactions with cellular membranes and proteins, potentially influencing cellular processes such as:

  • Membrane Permeability : Organosilicon compounds can alter membrane fluidity and permeability, affecting drug delivery systems.
  • Enzyme Interaction : The presence of silicon may influence enzyme activity and stability, potentially leading to novel catalytic properties.

Case Studies

  • Organosilicon Compounds in Drug Delivery : Research has shown that organosilicon compounds can enhance the bioavailability of drugs through improved solubility and permeability across cell membranes. This suggests that this compound could be explored for similar applications in pharmaceutical formulations.
  • Antiproliferative Studies : A comparative analysis of organometallic complexes demonstrated enhanced antiproliferative effects against cancer cells when silicon-based compounds were included in the formulation. This indicates a potential avenue for investigating the cytotoxic effects of this compound.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods that allow for controlled reaction conditions to optimize yield and purity. Potential applications include:

  • Materials Science : Used as a precursor for creating silicone-based materials with specific mechanical properties.
  • Organic Synthesis : Acts as a reagent in various organic reactions, particularly those involving silicon-carbon bond formation.

Table 2: Synthesis Methods

MethodDescription
HydrolysisReaction with water to form silanol derivatives
Nucleophilic SubstitutionReaction with nucleophiles to introduce functional groups
Catalytic ReactionsUse of catalysts to enhance reaction rates and selectivity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trimethyl({1-[(propan-2-yl)oxy]cyclopropyl}oxy)silane, and what key reagents or conditions are critical for high yields?

  • Methodological Answer : The compound is synthesized via silylation of a cyclopropanol intermediate. A typical protocol involves deprotonating the cyclopropanol derivative (e.g., 1-[(propan-2-yl)oxy]cyclopropanol) with a strong base like NaHMDS (sodium hexamethyldisilazide) or LDA (lithium diisopropylamide) in anhydrous THF under nitrogen atmosphere. Trimethylsilyl chloride (TMSCl) is then added to trap the enolate, followed by purification via column chromatography . Key considerations include maintaining strict anhydrous conditions to prevent hydrolysis and optimizing stoichiometry (e.g., 1.2 equivalents of TMSCl) for maximal silyl ether formation.

Q. How can the structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

  • ¹H NMR : Peaks for cyclopropane protons (δ ~0.5–1.5 ppm), isopropyl methine (δ ~3.5–4.5 ppm), and trimethylsilyl groups (δ ~0.1 ppm).
  • ¹³C NMR : Cyclopropane carbons (δ ~5–15 ppm), TMS carbons (δ ~−2–2 ppm).
    Discrepancies in integration ratios or unexpected splitting may indicate incomplete silylation or side reactions. Mass spectrometry (MS) with molecular ion matching (e.g., [M+H]⁺) and IR spectroscopy (Si-O-C stretch ~1000–1100 cm⁻¹) further confirm structural fidelity .

Q. What are the stability considerations for handling and storing this compound under laboratory conditions?

  • Methodological Answer : The compound is moisture-sensitive due to the silyl ether group. Storage recommendations include:

  • Temperature : −20°C in airtight containers under inert gas (N₂ or Ar).
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols); use anhydrous THF or dichloromethane for dissolution.
    Decomposition pathways include hydrolysis to regenerate cyclopropanol or thermal degradation at >80°C. Regular NMR checks are advised for long-term storage .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges in functionalizing the cyclopropane ring of this compound?

  • Methodological Answer : Regioselective ring-opening or functionalization often requires transition-metal catalysis. For example:

  • Palladium-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ with aryl halides to append aromatic groups at the cyclopropane ring.
  • Photochemical Activation : UV light (254 nm) induces ring strain release, enabling [2+2] cycloadditions with electron-deficient alkenes.
    Computational modeling (DFT studies) can predict reactive sites by analyzing LUMO distribution on the cyclopropane ring .

Q. How does the steric bulk of the isopropoxy and trimethylsilyl groups influence reaction kinetics in nucleophilic substitutions?

  • Methodological Answer : Steric hindrance from the isopropoxy and TMS groups slows SN2 reactions but favors SN1 mechanisms in polar aprotic solvents. Kinetic studies (e.g., Eyring plots) using substrates like methyl iodide in DMF reveal a 10–20% reduction in reaction rates compared to non-silylated analogs. Steric parameters (e.g., A-values) for substituents can be derived from rotational barrier measurements via dynamic NMR .

Q. What computational methods are suitable for modeling the electronic effects of the silyl ether moiety in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level effectively models the electron-withdrawing effect of the TMS group. Key analyses include:

  • Natural Bond Orbital (NBO) : Quantifies hyperconjugative interactions between the silyl ether and cyclopropane ring.
  • Electrostatic Potential Maps : Visualize electron-deficient regions for predicting electrophilic attack sites.
    Validation via experimental Hammett constants (σ⁺) for substituents is recommended .

Data Contradiction and Resolution

Q. How can conflicting NMR data for the cyclopropane protons in literature be resolved?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 0.8 vs. 1.2 ppm) may arise from solvent polarity or temperature. Standardization protocols include:

  • Referencing : Use internal standards (e.g., TMS at δ 0.0 ppm).
  • Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) that broaden peaks.
    Cross-referencing with X-ray crystallography data (if available) confirms bond angles and ring strain contributions .

Q. What experimental controls are essential when studying the catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Controls should address:

  • Background Reactions : Run reactions without the catalyst to quantify non-catalytic pathways.
  • Enantiomeric Excess (ee) : Use chiral HPLC or Mosher ester analysis to distinguish catalytic vs. racemic outcomes.
  • Leaching Tests : ICP-MS to detect trace metal contamination from catalysts.
    Reproducibility across ≥3 trials and comparison with non-silylated analogs are critical .

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer : Use a glovebox or Schlenk line for air-free manipulations. Key steps:

  • Venting : Equip reaction vessels with oil bubblers to prevent pressure buildup.
  • Spill Kits : Include sodium bicarbonate for acid neutralization and vermiculite for solvent absorption.
    Emergency protocols should reference GHS hazard codes (e.g., H315 for skin irritation) and 24-hour response services (e.g., ChemTel) .

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